molecular formula C10H8ClN3O B13320434 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde

Cat. No.: B13320434
M. Wt: 221.64 g/mol
InChI Key: HYMGBHBYGGKXBZ-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a chloro and methyl group, and a pyridine ring substituted with a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

5-(4-chloro-3-methylpyrazol-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H8ClN3O/c1-7-10(11)5-14(13-7)9-2-8(6-15)3-12-4-9/h2-6H,1H3

InChI Key

HYMGBHBYGGKXBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)C2=CN=CC(=C2)C=O

Origin of Product

United States

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